![molecular formula C6H9N B1266832 2-Azabicyclo[2.2.1]hept-5-ene CAS No. 6671-85-8](/img/structure/B1266832.png)

2-Azabicyclo[2.2.1]hept-5-ene

Overview

Description

2-Azabicyclo[22

Mechanism of Action

Target of Action

The primary targets of 2-Azabicyclo[22It is known that the compound is a versatile intermediate in the synthesis of carbocyclic nucleosides . These nucleosides play a crucial role in various biological processes, including DNA replication and RNA transcription.

Mode of Action

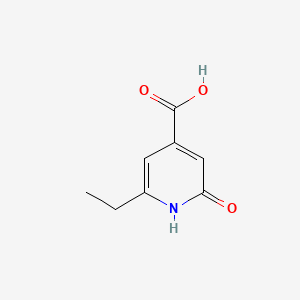

2-Azabicyclo[2.2.1]hept-5-ene is involved in the Bronsted Acid Catalyzed Aza-Diels-Alder Reaction . This reaction involves the cycloaddition between protonated glyoxylate imines and cyclopentadiene . The absolute configuration of all adducts formed was unequivocally assigned through NMR, specific optical rotation, and X-ray data .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a precursor in the synthesis of various compounds of chemical, biological, and pharmaceutical interest . The products obtained in these reactions contain a highly functionalized bridged [2.2.1] ring system that may undergo further transformations . These transformations can lead to a great number of chiral nonnatural amino alcohols and α-amino acids (pyrrolidine derivatives) .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific compounds it is used to synthesize. For instance, it can be used as a precursor to prepare amino-peramivir, a potent neuraminidase inhibitor .

Biochemical Analysis

Biochemical Properties

2-Azabicyclo[2.2.1]hept-5-ene plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been observed to interact with enzymes involved in the synthesis of carbocyclic nucleosides, which are essential for the development of therapeutic drugs . The nature of these interactions often involves the formation of stable complexes, which can enhance the efficiency of biochemical reactions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of glycosidase inhibitors, which play a role in cellular metabolism and signaling . Additionally, it has been found to impact the synthesis of various biomolecules, thereby influencing gene expression and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it has been shown to participate in aza-Diels-Alder reactions, which are crucial for the synthesis of complex organic molecules . These interactions often involve the formation of covalent bonds, leading to changes in the structure and function of the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance certain biochemical processes without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including disruptions in cellular metabolism and function . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells . The compound’s involvement in the synthesis of carbocyclic nucleosides is particularly noteworthy, as these nucleosides are essential for various cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function . The efficient transport of this compound is crucial for its effective participation in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene typically involves cycloaddition reactions. One common method is the aza-Diels-Alder reaction between cyclopentadiene and imino-acetates, catalyzed by Bronsted acids. This reaction is highly diastereoselective and can be influenced by the choice of chiral auxiliaries .

Industrial Production Methods: Industrial production of this compound often involves the use of palladium-catalyzed reactions. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can efficiently produce oxygenated derivatives of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:

Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the bicyclic system.

Common Reagents and Conditions:

Oxidation: m-Chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.

Substitution: Various electrophiles, such as alkyl halides, can be used in substitution reactions.

Major Products: The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted derivatives, which can be further functionalized for various applications .

Scientific Research Applications

2-Azabicyclo[2.2.1]hept-5-ene has numerous applications in scientific research:

Comparison with Similar Compounds

2-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene: This compound has an additional hydroxyl group, which alters its reactivity and applications.

7-Oxa-2-azabicyclo[2.2.1]hept-5-ene:

Uniqueness: 2-Azabicyclo[2.2.1]hept-5-ene is unique due to its nitrogen-containing bicyclic structure, which provides a versatile platform for various chemical transformations. Its ability to undergo highly selective cycloaddition reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

2-azabicyclo[2.2.1]hept-5-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-3-5(1)4-7-6/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFWYFYRULFDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985275 | |

| Record name | 2-Azabicyclo[2.2.1]hept-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6671-85-8 | |

| Record name | 2-Azabicyclo(2.2.1)hept-5-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006671858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azabicyclo[2.2.1]hept-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Azabicyclo[2.2.1]hept-5-ene?

A1: While a specific molecular formula and weight are not explicitly stated in the provided abstracts, the core structure of this compound suggests a molecular formula of C6H9N. The molecular weight would vary depending on specific substitutions on the core structure.

Q2: What spectroscopic data is available for characterizing this compound derivatives?

A2: Researchers frequently utilize NMR spectroscopy (both 1H and 13C) and mass spectrometry to elucidate the structures of this compound derivatives. [, , , , ] Additionally, X-ray crystallography plays a crucial role in confirming the stereochemistry and spatial arrangements of atoms within these compounds. [, , ]

Q3: How are this compound derivatives typically synthesized?

A3: The aza-Diels–Alder reaction stands out as a prominent method for synthesizing these compounds. This reaction often involves cyclopentadiene and various imines, such as protonated glyoxylate imines or methaniminium ions. [, , ] The choice of chiral auxiliaries in the imines allows for diastereoselective synthesis, controlling the stereochemistry of the resulting 2-azabicyclo[2.2.1]hept-5-enes. [, , ]

Q4: What type of reactions are commonly observed with this compound derivatives?

A4: These compounds exhibit reactivity towards various electrophiles. For instance, they can undergo additions with halogens like bromine and iodine, leading to the formation of halogenated derivatives. [, , ] Additionally, reactions with diphenylketene have been reported, resulting in the formation of piperidones or cyclopentenols depending on the specific substitution pattern of the this compound. []

Q5: Can this compound derivatives undergo rearrangements?

A5: Yes, they can undergo various rearrangements. One notable example is the Wagner-Meerwein rearrangement observed in the presence of halogens like bromine or chlorine. [] This rearrangement leads to the formation of polyhalogenated 2-azabicyclo[2.2.1]heptanes. [] Additionally, under acidic conditions, certain derivatives can rearrange into 2-oxabicyclo[3.3.0]oct-7-en-3-ones. []

Q6: What is the significance of the nitrogen atom in the reactivity of this compound?

A6: The nitrogen atom plays a crucial role in directing the stereochemistry of reactions. For example, in the addition of halonium ions to 2-Azabicyclo[2.2.1]hept-5-enes, nitrogen participation can lead to rearranged products. [] This neighboring group participation highlights the influence of the nitrogen lone pair on the reaction pathway. []

Q7: Do this compound derivatives possess catalytic properties?

A7: While the provided abstracts do not directly focus on their catalytic properties, the synthesis of optically active 2-azanorbornylmethanethiol, a derivative of this compound, has been explored for its application as a chiral ligand in asymmetric synthesis. [] This suggests the potential of these compounds as chiral auxiliaries or ligands in various catalytic asymmetric reactions.

Q8: What are the potential applications of this compound derivatives?

A8: These compounds have shown promise in medicinal chemistry. For instance, they have been investigated as potential therapeutic agents for treating disorders of the central nervous system, including neurodegenerative diseases. [] Researchers have synthesized epibatidine analogs, which are derivatives of 2-azabicyclo[2.2.1]heptane, demonstrating the potential of these structures in targeting nicotinic acetylcholine receptors. []

Q9: Have computational methods been employed in studying this compound derivatives?

A9: Yes, computational chemistry has played a role in understanding these molecules. For instance, MINDO/3 calculations have been employed to investigate the electronic structure and potential energy surfaces of these compounds. [] These calculations provide insights into the interactions between the nitrogen lone pair and the π-electrons within the bicyclic system. []

Q10: How do structural modifications affect the activity of this compound derivatives?

A10: While specific SAR data is limited in the provided abstracts, it's evident that modifications significantly impact reactivity and biological properties. For example, the size of the N-alkoxycarbonyl group in 2-azabicyclo[2.2.2]oct-5-enes (a homologue) influences nitrogen participation during halonium ion additions, impacting the final product formation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)